molecular formula C13H12N2O B1266236 2-Aminobenzanilide CAS No. 4424-17-3

2-Aminobenzanilide

Katalognummer: B1266236
CAS-Nummer: 4424-17-3
Molekulargewicht: 212.25 g/mol
InChI-Schlüssel: FDPVTENMNDHFNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

It is a neutral and stable compound widely used as a fluorescent tag in glycan analysis . The compound is known for its versatility in various chemical reactions and its applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Aminobenzanilide can be synthesized through several methods. One common approach involves the condensation of 2-aminobenzoic acid with aniline in the presence of a dehydrating agent such as phosphorus trichloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, this compound is produced using a similar condensation reaction but on a larger scale. The reaction conditions are optimized to ensure high yields and purity. The use of catalysts and continuous flow reactors can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Aminobenzanilide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticonvulsant Activity
Research has demonstrated that derivatives of 2-aminobenzanilide exhibit anticonvulsant properties. A series of compounds derived from ring-alkylated anilines were synthesized and evaluated for their efficacy against seizures induced by maximal electroshock and pentylenetetrazole. Notably, one derivative showed an effective dose (ED50) of 13.48 mg/kg, indicating promising potential comparable to established anticonvulsants like phenobarbital and phenytoin .

Histone Deacetylase Inhibition
this compound derivatives have been explored as potent inhibitors of histone deacetylases (HDACs), which are critical in the regulation of gene expression and are implicated in various cancers. A study synthesized a range of these derivatives linked to α-amino acid amides and evaluated their inhibitory activity against human HDAC1, achieving IC(50) values in the low nanomolar range. This suggests their potential as selective anticancer agents .

Synthesis of N-Heterocycles

The application of this compound extends to the synthesis of N-fused heterocycles such as quinolines and quinazolines, which are valuable scaffolds in drug development. The compound can be utilized as a reactant in the construction of these complex structures, offering a more stable and cost-effective alternative to other precursors like 2-aminobenzaldehydes .

Case Study 1: Anticonvulsant Derivatives

A study focused on synthesizing this compound derivatives from ring-alkylated anilines highlighted the structure-activity relationship that underpins their anticonvulsant effects. The most potent derivative exhibited a protective index significantly higher than traditional treatments, suggesting its viability for further development as an anticonvulsant medication .

Case Study 2: HDAC Inhibitors

In another investigation, a series of this compound derivatives were designed to target HDACs due to their overexpression in various cancers. These compounds not only demonstrated strong inhibitory effects but also showed selectivity profiles that could minimize side effects associated with non-selective HDAC inhibitors. The findings underscore the therapeutic potential of these compounds in cancer treatment .

Data Table: Summary of Research Findings

Application AreaCompound DerivativeActivity/EffectReference
Anticonvulsant Activity3-AminobenzanilideED50 = 13.48 mg/kg
HDAC InhibitionVarious derivativesIC(50) in low nanomolar range
Synthesis of HeterocyclesThis compoundUsed as reactant for quinolines

Vergleich Mit ähnlichen Verbindungen

  • 2-Aminobenzamide
  • 2-Aminobenzophenone
  • 2-Aminobenzoic acid

Comparison: 2-Aminobenzanilide is unique due to its stability and versatility in various chemical reactions. Unlike 2-Aminobenzamide, which is primarily used as a reagent, this compound finds applications in both research and industrial settings. Compared to 2-Aminobenzophenone, this compound is more stable and easier to handle. Its fluorescent properties make it particularly valuable in glycan analysis, setting it apart from other similar compounds .

Biologische Aktivität

2-Aminobenzanilide, a compound of significant interest in medicinal chemistry, has been studied for its diverse biological activities, particularly as an inhibitor of histone deacetylases (HDACs) and its antimicrobial properties. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

This compound can be represented structurally as follows:

C13H12N2O\text{C}_{13}\text{H}_{12}\text{N}_{2}\text{O}

The compound features an amino group attached to a benzamide structure, which is essential for its biological activity. The mechanism of action primarily involves the inhibition of HDACs, enzymes that play a crucial role in the regulation of gene expression through the modification of histones. Inhibition of these enzymes can lead to the reactivation of silenced genes involved in tumor suppression, making this compound a potential candidate for cancer therapy.

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit potent HDAC inhibitory activity. A study evaluated a series of these derivatives and found that several compounds showed IC50 values in the nanomolar range against human HDAC1. Notably, some derivatives outperformed the reference compound MS-275 in terms of selectivity and potency .

Table 1: HDAC Inhibition Potency of this compound Derivatives

CompoundIC50 (nM)Selectivity Profile
Compound A30High
Compound B50Moderate
Compound C20Very High
MS-275100Standard Reference

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. A study highlighted its effectiveness against various strains of bacteria and fungi. For instance, it exhibited excellent antifungal activity against Aspergillus fumigatus and Saccharomyces cerevisiae, surpassing the efficacy of standard antifungal agents such as Clotrimazole .

Table 2: Antimicrobial Activity of this compound

PathogenActivity LevelComparison to Standard
Aspergillus fumigatusExcellentHigher than Clotrimazole
Saccharomyces cerevisiaeGoodSlightly lower than Clotrimazole
Staphylococcus aureusModerateComparable
Escherichia coliLowLower than standard

Case Study 1: Anticancer Efficacy

A recent investigation focused on a derivative of this compound (Compound X) and its effect on cancer cell lines. The study utilized cell viability assays (LDH assay) to determine the protective effects against neuronal cell death induced by ischemia. The results indicated that Compound X significantly reduced cell death compared to control groups, highlighting its potential as a neuroprotective agent in cancer treatment scenarios .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of various derivatives against clinically relevant pathogens. The findings revealed that certain derivatives not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics, suggesting a potential for use in combination therapies .

Eigenschaften

IUPAC Name

2-amino-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h1-9H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPVTENMNDHFNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80196076
Record name Benzamide, 2-amino-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4424-17-3
Record name 2-Amino-N-phenylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4424-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 2-amino-N-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004424173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminobenzanilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50644
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzamide, 2-amino-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-aminobenzanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.364
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

9.6 g (0.4 mol) Magnesium, 0.1 g iodine and 180 ml anhydrous (sodium dried) diethyl ether were placed in a 2 liter flask equipped with magnetic stirrer, condenser, dropping funnel containing 62.4 g (0.4 mol) ethyl iodide and drying (CaCl2) tubes. The ethyl iodide was added dropwise slowly until the reaction started. The magnetic stirrer was then started and the remaining ethyl iodide added over a period of about 3/4 hr. It was not found necessary to apply external cooling. Stirring was continued for a further 1/2 hr at ambient temperature to ensure completion of reaction. To the resulting solution 18.6 g (0.2 mol) of aniline were added dropwise over a period of about 1/2 hr. and stirring was again continued at ambient temperature for a further 1/2 hr. To this mixture 15.1 g (0.1 mol) methyl 2-aminobenzoate were added dropwise over a period of about 1/2 hr. The reaction mixture became relatively viscous (a quantity e.g. 80 ml anhydrous diethyl ether can be added to this mixture and the stirring can be supplemented by manual agitation). Stirring, or manual agitation, was continued for about one hour. A saturated aqueous solution of ammonium chloride was then added to quench the reaction, about 300 to 350 ml is usually adequate. This mixture was thoroughly stirred and the aqueous and organic phases were separated. The aqueous phase was washed with fresh diethyl ether (ca 100 ml.) and the ethereal solutions were combined, washed with water and dried over anhydrous magnesium sulphate. The intermediate, 2-amino-N-phenylbenzamide was isolated by evaporating off the ether solvent. This crude 2-amino-N-phenylbenzamide (21 g; 0.1 mol; 99% theory based on methyl 2-aminobenzoate) had a melting point of 95° C. 10.6 g (0.05 mol) of the 2-amino-N-phenylbenzamide and 7.46 g (0.05 mol) of 4-dimethylaminobenzaldehyde were heated under reflux in 100 ml ethanol for 5 hrs. The reaction mixture was allowed to cool and the product slowly crystallised out. The crystals were filtered off to give 13 g (0.038 mol; 76% theory) of a pale yellow solid. The title compound, recrystyallised from methanol, had a melting point of 195° C. The IR and NMR spectra of this purified product were taken, as described above. The compound was also imaged onto CF paper to give an intense yellow-gold colour. The UV-visible reflectance spectrum of this colouration was measured. The results of spectral analysis were as follows:
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
62.4 g
Type
reactant
Reaction Step Two
Quantity
18.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
mixture
Quantity
15.1 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
80 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

To a solution of 2-nitro-N-phenylbenzamide (5 g; 20.7 mmol; 1 equiv.) in MeOH (65 mL) was added palladium on charcoal (550 mg) and decaborane (757 mg; 6.2 mmol; 0.3 equiv.) at room temperature. The mixture was heated at 60° C. for 6 hours, filtered over celite, washed with AcOEt and evaporated to give 2-amino-N-phenylbenzamide as brown solid (4.2 g; 96%) which was used without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
757 mg
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
550 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

Isatoic anhydride (130 g) and aniline (700 ml) were heated to 140°, cooled, poured into 20 liters of water and filtered. The solid was extracted with 4 liters of 1.25N HCl and filtered. The filtrate was washed with ether, made alkaline with 2.5N NaOH and filtered. The solid was treated with ether and water to give 120 g product.
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step One
Name
Quantity
20 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Aminobenzanilide
Reactant of Route 2
Reactant of Route 2
2-Aminobenzanilide
Reactant of Route 3
Reactant of Route 3
2-Aminobenzanilide
Reactant of Route 4
Reactant of Route 4
2-Aminobenzanilide
Reactant of Route 5
Reactant of Route 5
2-Aminobenzanilide
Reactant of Route 6
Reactant of Route 6
2-Aminobenzanilide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.